Alp-IN-1

Alkaline phosphatase inhibition Enzyme kinetics IC50 comparison

Alp-IN-1 (also designated Compound 7e) is a synthetically derived azo-thiohydantoin compound that functions as a potent inhibitor of alkaline phosphatase (ALP). The compound's molecular structure, defined by its C17H13N5O4S formula and a molar mass of 383.38 g/mol, has been extensively characterized using FTIR, NMR, and HRMS analytical methods.

Molecular Formula C17H13N5O4S
Molecular Weight 383.4 g/mol
Cat. No. B12363543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlp-IN-1
Molecular FormulaC17H13N5O4S
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)N1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)C(=O)O)O
InChIInChI=1S/C17H13N5O4S/c23-14-6-5-13(21-20-12-3-1-10(2-4-12)16(25)26)7-11(14)8-19-22-15(24)9-18-17(22)27/h1-8,23H,9H2,(H,18,27)(H,25,26)/b19-8+,21-20?
InChIKeyQIIQALLYIKETKC-ZSMYITJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alp-IN-1 for Sale: An Overview of a Potent and Well-Characterized Alkaline Phosphatase Inhibitor


Alp-IN-1 (also designated Compound 7e) is a synthetically derived azo-thiohydantoin compound that functions as a potent inhibitor of alkaline phosphatase (ALP) [1]. The compound's molecular structure, defined by its C17H13N5O4S formula and a molar mass of 383.38 g/mol, has been extensively characterized using FTIR, NMR, and HRMS analytical methods [1][2]. Alp-IN-1 is specifically designed to interact with the active site of ALP, a key enzyme involved in bone mineralization, cellular signaling, and phospholipid metabolism, making it a valuable tool in biochemical and pharmacological research [1].

Why Alp-IN-1 Cannot Be Replaced by Generic Alkaline Phosphatase Inhibitors in Research Applications


The selection of an alkaline phosphatase (ALP) inhibitor cannot be based on class alone, as potency, binding characteristics, and off-target potential vary dramatically between chemical scaffolds. Alp-IN-1 (Compound 7e) demonstrates a structure-dependent activity that is not shared by other ALP inhibitors like L-Phenylalanine or even closely related azo-thiohydantoin analogs [1]. The specific molecular geometry and electron distribution of Alp-IN-1, validated by Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, drive its unique inhibitory profile [1]. Substituting Alp-IN-1 with a less potent or uncharacterized analog would directly compromise the experimental outcomes in assays where precise, concentration-dependent ALP inhibition is required, as the quantitative inhibition levels would not be comparable or reproducible [1].

Quantitative Evidence for Alp-IN-1: Selectivity and Potency Data Versus Key Comparators


Alp-IN-1 Demonstrates >260-Fold Superior Potency Compared to the Standard ALP Inhibitor L-Phenylalanine

In a direct, head-to-head comparison under identical assay conditions, Alp-IN-1 (Compound 7e) exhibits substantially greater inhibitory activity against alkaline phosphatase than the widely used standard inhibitor L-Phenylalanine. Alp-IN-1 achieved an IC50 value of 0.308 ± 0.065 µM, whereas L-Phenylalanine displayed an IC50 of 80.2 ± 1.1 µM [1]. This represents an over 260-fold difference in potency, with the inhibitor concentration required for Alp-IN-1 being two orders of magnitude lower.

Alkaline phosphatase inhibition Enzyme kinetics IC50 comparison

Alp-IN-1 is the Most Potent Inhibitor Among a Novel Series of Azo-Thiohydantoin Derivatives

Within the synthesized library of six azo-thiohydantoin derivatives (7a-7f), Alp-IN-1 (Compound 7e) was identified as the most potent inhibitor of alkaline phosphatase. Its IC50 value of 0.308 ± 0.065 µM is superior to the next most potent analog, Compound 7f (IC50 = 0.836 ± 0.097 µM), representing a ~2.7-fold increase in potency [1]. This differentiation within the series highlights the critical role of the specific substitution pattern on the parent azo-thiohydantoin ring in dictating anti-enzymatic activity, with the combined mesomeric and inductive effects of the carbonyl group in Compound 7e being particularly favorable [1].

Structure-activity relationship SAR Alkaline phosphatase Inhibitor screening

Computational Analysis Confirms a Stable Binding Mode for Alp-IN-1 with Intestinal Alkaline Phosphatase (IAP)

Computational modeling provides supporting evidence for the observed biochemical potency of Alp-IN-1. Molecular docking studies demonstrated that Alp-IN-1 (Compound 7e) and its close analog 7f exhibit strong binding affinities for the active pocket of intestinal alkaline phosphatase (IAP) [1]. Furthermore, the stability of these interactions was validated through 100-nanosecond Molecular Dynamics (MD) simulations, which confirmed the robust and persistent binding of the ligand-protein complex under simulated physiological conditions [1]. The predicted binding mode is consistent with a stable, low-energy configuration within the IAP active site.

Molecular docking Molecular dynamics ALP binding In silico screening

Recommended Research and Industrial Applications for Alp-IN-1


Biochemical Assay Development for High-Sensitivity ALP Detection

Due to its high potency (IC50 = 0.308 µM) and well-characterized inhibitory profile, Alp-IN-1 is an ideal positive control or calibrant for developing and validating high-sensitivity alkaline phosphatase assays. Its >260-fold superiority over L-Phenylalanine enables researchers to establish a more sensitive and dynamic assay range, where smaller changes in ALP activity can be accurately quantified [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Studies

As the most potent member of a well-defined series of azo-thiohydantoin derivatives, Alp-IN-1 (Compound 7e) serves as an optimized lead scaffold for medicinal chemistry programs targeting ALP. Researchers can use Alp-IN-1 as a benchmark to compare the potency of new synthetic analogs and to study the impact of specific chemical modifications on ALP inhibition, as its structure-activity relationship is quantitatively documented against five other analogs [1].

Investigating the Role of ALP in Disease Models

Alp-IN-1 is a suitable chemical probe for in vitro studies investigating the biological role of alkaline phosphatase in models of bone mineralization disorders, liver dysfunction, or cancer. Its validated binding mode to intestinal alkaline phosphatase (IAP), supported by molecular docking and MD simulations, provides a strong mechanistic basis for interpreting phenotypic changes observed upon ALP inhibition in cell-based experiments [1].

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